molecular formula C7H10N2O B6329313 5-Amino-2,3-dimethyl-4-pyridinol CAS No. 1780046-50-5

5-Amino-2,3-dimethyl-4-pyridinol

Cat. No.: B6329313
CAS No.: 1780046-50-5
M. Wt: 138.17 g/mol
InChI Key: YKQYRVKFFYQUKH-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethyl-4-pyridinol: is a heterocyclic organic compound with the molecular formula C7H10N2O It features a pyridine ring substituted with amino and hydroxyl groups, as well as two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dimethyl-4-pyridinol typically involves the manipulation of pyridine derivatives. One common method includes the reaction of 2,3-dimethylpyridine with nitrous acid to introduce the amino group, followed by hydroxylation at the 4-position. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-dimethyl-4-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-2,3-dimethyl-4-pyridinol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the synthesis of dyes, polymers, and other functional materials

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dimethyl-4-pyridinol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2,3-dimethyl-4-pyridinol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which provides a versatile platform for further chemical modifications and potential biological activities .

Properties

IUPAC Name

5-amino-2,3-dimethyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)9-3-6(8)7(4)10/h3H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYRVKFFYQUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C(C1=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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